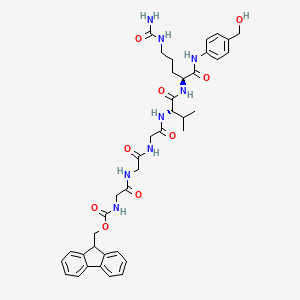
Fmoc-Gly3-Val-Cit-PAB
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Gly3-Val-Cit-PAB is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is designed to link an antibody to a cytotoxic drug, allowing for targeted delivery of the drug to specific cells, such as cancer cells. The cleavable nature of the linker ensures that the drug is released in the target environment, enhancing the efficacy and reducing the side effects of the treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Gly3-Val-Cit-PAB involves multiple steps, starting with the protection of amino acids and the formation of peptide bonds. The process typically includes:
Fmoc Protection: The amino acids are protected using 9-fluorenylmethyloxycarbonyl (Fmoc) to prevent unwanted reactions.
Peptide Bond Formation: The protected amino acids are coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Deprotection: The Fmoc group is removed using a base such as piperidine.
Linker Attachment: The peptide is then linked to the PAB (para-aminobenzoic acid) moiety
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Gly3-Val-Cit-PAB undergoes several types of reactions, including:
Cleavage Reactions: The linker is designed to be cleavable by specific enzymes or under certain conditions, releasing the attached drug.
Substitution Reactions: The amino groups in the peptide can undergo substitution reactions with various reagents
Common Reagents and Conditions
Cleavage: Enzymes like cathepsin B can cleave the linker in the target environment.
Substitution: Reagents such as DIC and HOBt are commonly used for coupling reactions
Major Products
The major products formed from these reactions include the free drug and the cleaved linker, which can be further analyzed to ensure the efficacy of the ADC .
Scientific Research Applications
Fmoc-Gly3-Val-Cit-PAB is widely used in scientific research, particularly in the development of ADCs. Its applications include:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates targeted drug delivery in cellular studies.
Medicine: Integral in the development of targeted cancer therapies.
Industry: Used in the production of ADCs for clinical trials and therapeutic applications
Mechanism of Action
The mechanism of action of Fmoc-Gly3-Val-Cit-PAB involves its cleavage in the target environment, releasing the cytotoxic drug. The molecular targets include specific enzymes like cathepsin B, which cleave the linker, allowing the drug to exert its effects on the target cells. This targeted delivery enhances the efficacy of the drug while minimizing side effects .
Comparison with Similar Compounds
Similar Compounds
Val-Cit-PAB: Another cleavable linker used in ADCs.
Fmoc-Val-Cit-PAB: Similar structure but with different protective groups.
Fmoc-Val-Cit-PAB-PNP: Contains a p-nitrophenyl ester for coupling reactions
Uniqueness
Fmoc-Gly3-Val-Cit-PAB is unique due to its specific design for targeted drug delivery, cleavable nature, and compatibility with various cytotoxic drugs. Its structure allows for precise control over the release of the drug, making it highly effective in ADC applications .
Properties
Molecular Formula |
C39H48N8O9 |
|---|---|
Molecular Weight |
772.8 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-[[2-[[2-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C39H48N8O9/c1-23(2)35(37(53)46-31(12-7-17-41-38(40)54)36(52)45-25-15-13-24(21-48)14-16-25)47-34(51)20-43-32(49)18-42-33(50)19-44-39(55)56-22-30-28-10-5-3-8-26(28)27-9-4-6-11-29(27)30/h3-6,8-11,13-16,23,30-31,35,48H,7,12,17-22H2,1-2H3,(H,42,50)(H,43,49)(H,44,55)(H,45,52)(H,46,53)(H,47,51)(H3,40,41,54)/t31-,35-/m0/s1 |
InChI Key |
ANTAWRUQHZQAGZ-ZJJOJAIXSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[6-(2-hexyldecanoyloxy)hexyl-(5-hydroxypentyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11931301.png)
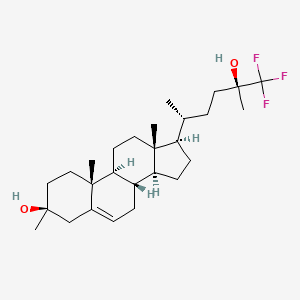
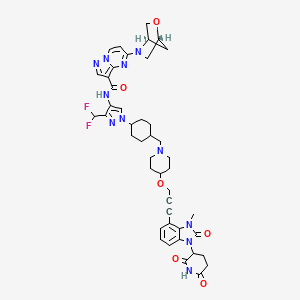
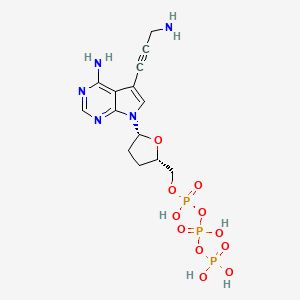

![(2S,3S,4S,5R,6R)-6-[[(3R,4S,4aR,6aR,6bS,8R,8aR,9S,10S,12aS,14aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B11931320.png)
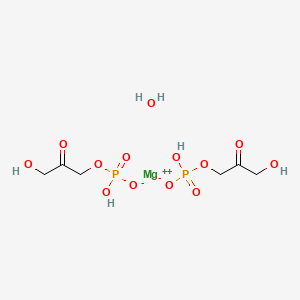
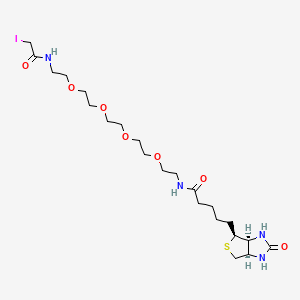
![[bis[(9Z,12Z)-octadeca-9,12-dienyl]amino] 4-(dimethylamino)butanoate](/img/structure/B11931337.png)
![4-[[di(pyrazin-2-yl)amino]methyl]-N-hydroxybenzamide;hydrochloride](/img/structure/B11931341.png)

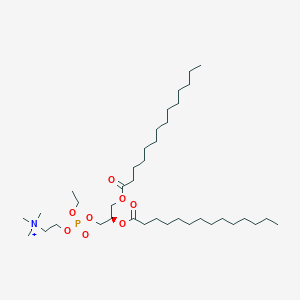
![N-[2-[2-fluoro-4-[(4-propan-2-ylpiperazin-1-yl)methyl]phenyl]pyridin-4-yl]-2-methoxy-5-morpholin-4-ylpyridine-3-sulfonamide](/img/structure/B11931364.png)
